alpha-Fluoro-beta-ureidopropionic acid alpha-Fluoro-beta-ureidopropionic acid A metabolite of Capecitabine
Alpha-Fluoro-beta-ureidopropionic acid, also known as 2-fluoro-3-ureidopropionate or fupa, belongs to the class of organic compounds known as alpha-halocarboxylic acids. These are carboxylic acids containing a halogen atom bonded to the alpha carbon atom. Alpha-Fluoro-beta-ureidopropionic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Fluoro-beta-ureidopropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Alpha-Fluoro-beta-ureidopropionic acid is an organohalogen compound and a carboxylic acid.
Brand Name: Vulcanchem
CAS No.: 5006-64-4
VCID: VC20812160
InChI: InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)
SMILES: C(C(C(=O)O)F)NC(=O)N
Molecular Formula: C4H7FN2O3
Molecular Weight: 150.11 g/mol

alpha-Fluoro-beta-ureidopropionic acid

CAS No.: 5006-64-4

Cat. No.: VC20812160

Molecular Formula: C4H7FN2O3

Molecular Weight: 150.11 g/mol

* For research use only. Not for human or veterinary use.

alpha-Fluoro-beta-ureidopropionic acid - 5006-64-4

Specification

Description A metabolite of Capecitabine
Alpha-Fluoro-beta-ureidopropionic acid, also known as 2-fluoro-3-ureidopropionate or fupa, belongs to the class of organic compounds known as alpha-halocarboxylic acids. These are carboxylic acids containing a halogen atom bonded to the alpha carbon atom. Alpha-Fluoro-beta-ureidopropionic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Fluoro-beta-ureidopropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Alpha-Fluoro-beta-ureidopropionic acid is an organohalogen compound and a carboxylic acid.
CAS No. 5006-64-4
Molecular Formula C4H7FN2O3
Molecular Weight 150.11 g/mol
IUPAC Name 3-(carbamoylamino)-2-fluoropropanoic acid
Standard InChI InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)
Standard InChI Key FKTHAKABFGARQH-UHFFFAOYSA-N
SMILES C(C(C(=O)O)F)NC(=O)N
Canonical SMILES C(C(C(=O)O)F)NC(=O)N

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